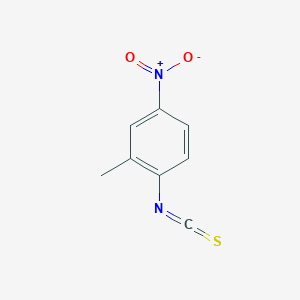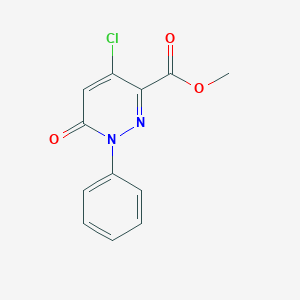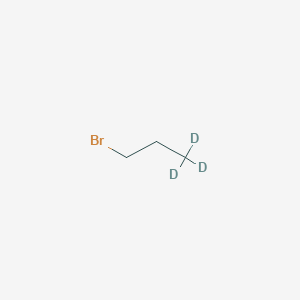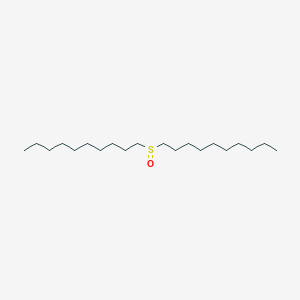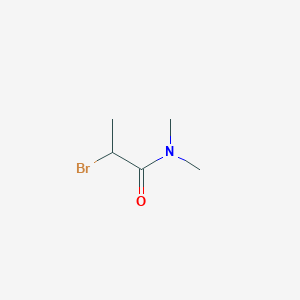
2-Bromo-N,N-dimethylpropanamide
Vue d'ensemble
Description
2-Bromo-N,N-dimethylpropanamide is a chemical compound with the molecular formula C5H10BrNO and a molecular weight of 180.04 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N,N-dimethylpropanamide is represented by the InChI code1S/C5H10BrNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 . This indicates that the molecule consists of a bromine atom attached to the second carbon in the propanamide chain, with two methyl groups attached to the nitrogen atom. Physical And Chemical Properties Analysis
2-Bromo-N,N-dimethylpropanamide is a liquid at room temperature . It is stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Catalytic Pyrolysis
- 2-Bromo-N,N-dimethylpropanamide (DMAA) is utilized in the chemical industry for various applications including petroleum recovery, fiber and plastic modification, and more. A novel process for DMAA synthesis using a microchannel reactor has been developed, significantly increasing efficiency compared to traditional methods. This process uses 3-(dimethylamino)-N,N-dimethyl-propanamide (DMDA) as raw material and tetrabutyl ammonium bromide (TBAB) as a catalyst, optimizing conditions like reaction temperature and catalyst dosage for higher yields (Chen Guangwen, 2009).
Chemical Reaction Studies
- The electrochemical properties of 2-bromo-2,N-dimethylpropanamide have been investigated, particularly focusing on the self-protonation of electrogenerated carbanions. This study provides insights into the reduction and chemical decay behaviors of the compound under electrochemical conditions (Flavio Maran et al., 1993).
- Research on the stereoselective allylation of 2-formyl amides or 3-oxo amides reveals interesting reactions involving 2-formyl-N,N-dimethylpropanamide. This study enhances understanding of chemical reactions involving DMAA and their stereoisomeric outcomes, which can be crucial for the synthesis of specific compounds (M. Taniguchi et al., 1995).
Spectroscopic and Theoretical Studies
- A comprehensive theoretical and experimental analysis of the structural and spectroscopic properties of 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone, closely related to 2-Bromo-N,N-dimethylpropanamide, has been conducted. This research contributes to the understanding of absorption and fluorescence spectra, essential for applications in materials science and engineering (E. Kirilova et al., 2018).
Extraction and Solvent Applications
- N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) is used for selective extraction in nuclear waste management, demonstrating its application in extraction and separation processes. This research informs about the potential of DMAA derivatives in complex extraction processes, like separating neptunium from other nuclear materials (Y. Ban et al., 2016).
Safety And Hazards
The safety data sheet for 2-Bromo-N,N-dimethylpropanamide indicates that it is a hazardous substance. It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
Propriétés
IUPAC Name |
2-bromo-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDHSSVDQTYBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463665 | |
| Record name | 2-BROMO-N,N-DIMETHYLPROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N,N-dimethylpropanamide | |
CAS RN |
54537-47-2 | |
| Record name | 2-Bromo-N,N-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54537-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-BROMO-N,N-DIMETHYLPROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



